molecular formula C19H17ClN2O2 B2489826 3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 301680-75-1

3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No. B2489826
CAS RN: 301680-75-1
M. Wt: 340.81
InChI Key: YBSJFEXMHNXSNN-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as a small molecule inhibitor, which means that it has the ability to block the activity of specific enzymes or proteins in the body.

Scientific Research Applications

3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide has been studied extensively for its potential applications in scientific research. One of the primary applications is in the field of cancer research. It has been shown to be a potent inhibitor of several enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been shown to enhance the effectiveness of certain chemotherapy drugs.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide involves the inhibition of specific enzymes or proteins in the body. It has been shown to be a potent inhibitor of several enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide are complex and varied. It has been shown to be a potent inhibitor of several enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide in lab experiments is its potency as an inhibitor. It has been shown to be effective at very low concentrations, which makes it a valuable tool for researchers. Additionally, it has been shown to be effective in a wide range of cell types, which makes it a versatile tool for studying various biological processes.
One of the limitations of using 3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide in lab experiments is its potential toxicity. It has been shown to be toxic to certain cell types at high concentrations, which can limit its usefulness in certain experiments. Additionally, it has been shown to have limited solubility in certain solvents, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several potential future directions for research involving 3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide. One direction is to study its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more potent and selective inhibitors that can be used in a wider range of experimental conditions. Additionally, further research is needed to better understand the mechanism of action of 3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide and its potential side effects.

Synthesis Methods

The synthesis of 3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide involves several steps. One of the most commonly used methods involves the reaction of 2-chlorobenzoic acid with 2,5-dimethylphenylamine to form an intermediate product. This intermediate is then reacted with methyl isocyanate to produce the final product. The overall yield of this synthesis method is approximately 60%.

properties

IUPAC Name

3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-11-8-9-12(2)16(10-11)21-19(23)17-13(3)24-22-18(17)14-6-4-5-7-15(14)20/h4-10H,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSJFEXMHNXSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide

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